Diammonium glycyrrhizinate
Description
Origin and Context within Glycyrrhiza Research
Diammonium glycyrrhizinate is a salt of glycyrrhizic acid, the primary active and sweet-tasting component isolated from the root of the licorice plant, Glycyrrhiza glabra. ijabbr.comnih.govnih.gov The genus Glycyrrhiza has been a subject of medicinal interest for thousands of years, with historical records from ancient Egyptian, Chinese, Greek, and Indian civilizations documenting its use for various ailments. nih.govekb.egresearchgate.net
Modern scientific inquiry into Glycyrrhiza has identified a wealth of bioactive compounds, including triterpenoid (B12794562) saponins, flavonoids, and polysaccharides. nih.gov Among these, glycyrrhizin (B1671929) (also known as glycyrrhizic acid) is the most abundant and well-studied saponin, constituting a significant percentage of the dry root's weight. ijabbr.comresearchgate.net It is a conjugate of the triterpenoid aglycone, glycyrrhetinic acid, and two molecules of glucuronic acid. ijabbr.commdpi.com
This compound is derived from glycyrrhizic acid through a process of ammonification. google.com This modification into a salt form, such as the diammonium salt, is often performed to enhance properties like water solubility, which can be advantageous for certain research and formulation purposes. mdpi.com The investigation of DG is, therefore, deeply rooted in the extensive history of studying the chemical constituents of the Glycyrrhiza species and harnessing their therapeutic potential. nih.govnih.gov
Historical Evolution of Research Interests in Glycyrrhizin Derivatives
Research into glycyrrhizin and its derivatives has evolved considerably over the decades. Initial interest, dating back to the mid-20th century, was largely centered on the anti-inflammatory and mineralocorticoid activities of glycyrrhizin and its aglycone, glycyrrhetinic acid. nih.govcaldic.com In Japan, for instance, glycyrrhizin preparations have been used clinically for over 60 years to manage chronic hepatitis. caldic.com
The latter half of the 20th century saw an expansion of research into the antiviral properties of these compounds. Studies emerged demonstrating the inhibitory effects of glycyrrhizin against a variety of viruses, including Herpes Simplex Virus, HIV, and hepatitis viruses. researchgate.netfrontiersin.org This line of inquiry has continued into the 21st century, with investigations into its potential against newer viral threats like SARS-CoV-2. frontiersin.orgnanobioletters.com
The development of various derivatives, including this compound, represents a strategic effort to optimize the therapeutic profile of the parent compound. mdpi.com Researchers have synthesized and evaluated numerous analogs by modifying the glycyrrhetinic acid backbone or the glucuronic acid moieties to enhance specific pharmacological activities, improve bioavailability, and explore new therapeutic applications. researchgate.netresearchgate.net This has led to a more nuanced understanding of the structure-activity relationships of glycyrrhizin derivatives and has broadened their potential applications in areas such as cancer research and immunology. researchgate.netnih.gov
Current Academic Research Landscape of this compound
The current academic research landscape for this compound is vibrant and multifaceted, exploring its mechanisms and potential applications across several fields. Key areas of active investigation include its anti-inflammatory, antiviral, and hepatoprotective effects. patsnap.comspandidos-publications.comcancer.gov
Hepatoprotective Effects: A significant body of research focuses on DG's ability to protect the liver. Studies have shown its efficacy in mitigating liver injury caused by various agents. google.comnih.govchemicalbook.com Research indicates that DG can reduce elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govchemicalbook.com The proposed mechanisms for this hepatoprotective action include scavenging free radicals and modulating inflammatory pathways. nih.govcancer.gov Recent studies have also explored its role in non-alcoholic fatty liver disease (NAFLD) and alcohol-induced liver injury. nih.govresearchgate.netnih.gov
Anti-inflammatory and Immunomodulatory Properties: The anti-inflammatory actions of DG are a major focus. Research has demonstrated its ability to suppress key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which in turn reduces the production of pro-inflammatory molecules. patsnap.compatsnap.com Its immunomodulatory effects are also being investigated, with studies exploring its potential as an adjuvant in vaccines to enhance immune responses. mdpi.com
Antiviral Research: Building on the historical interest in glycyrrhizin's antiviral capabilities, current research continues to explore DG's potential against a range of viruses. patsnap.compatsnap.com Studies have investigated its mechanisms of viral inhibition, which may include interfering with viral replication and modulating the host's immune response to infection. patsnap.comfrontiersin.org
Other Emerging Areas: Beyond these core areas, researchers are investigating DG in other contexts. For example, some studies have examined its effects on skin flap survival in reconstructive surgery models and its potential role in improving cerebral ischemia-reperfusion injury. spandidos-publications.comnih.gov Furthermore, its properties as a biosurfactant are being explored to improve the delivery and efficacy of other therapeutic agents. nih.govmdpi.com
The table below summarizes some of the key research findings related to the biological activities of this compound and its parent compound, glycyrrhizin.
| Research Area | Key Findings | Referenced Compounds | Citations |
| Hepatoprotection | Reduces serum ALT and AST levels in models of liver injury. | This compound, Glycyrrhizin | nih.govgoogle.comchemicalbook.com |
| Ameliorates alcohol-induced liver injury by reducing oxidative stress and inflammation. | This compound | researchgate.net | |
| Shows protective effects against non-alcoholic fatty liver disease (NAFLD). | This compound | nih.govnih.gov | |
| Anti-inflammatory | Inhibits the NF-κB signaling pathway. | This compound | patsnap.compatsnap.com |
| Reduces inflammatory injury in models of ulcerative colitis. | This compound | spandidos-publications.com | |
| Antiviral | Inhibits replication of various viruses including hepatitis B and C. | Glycyrrhizin, this compound | patsnap.comfrontiersin.org |
| Shows potential against SARS-CoV-2 by inhibiting viral replication. | Glycyrrhizin | frontiersin.org | |
| Immunomodulation | Acts as an adjuvant to enhance immune responses in nasal vaccines. | This compound | mdpi.com |
| Drug Delivery | Forms micelles that can improve the solubility and absorption of other drugs. | This compound | nih.govmdpi.com |
| Tissue Repair | Promotes survival of random skin flaps in animal models. | This compound | spandidos-publications.com |
| Neuroprotection | Improves outcomes in models of cerebral ischemia-reperfusion injury. | This compound | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22?,23-,24-,25-,26-,27+,28?,29-,30+,31+,34-,35-,38+,39-,40-,41+,42?;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIIOPGDLITJE-JWTLOSTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CCC4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](C(O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Diammonium Glycyrrhizinate Action at the Cellular and Molecular Levels
Modulation of Corticosteroid Metabolic Pathways
A primary mechanism of action for diammonium glycyrrhizinate involves its significant influence on the metabolic pathways of corticosteroids, particularly cortisol. cancer.gov This modulation enhances the local anti-inflammatory effects of endogenous glucocorticoids.
This compound and its active metabolite, glycyrrhetinic acid, are recognized inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). patsnap.compatsnap.com This enzyme is crucial for converting the active glucocorticoid, cortisol, into its inactive form, cortisone (B1669442). patsnap.compatsnap.commdpi.com By inhibiting 11β-HSD2, this compound effectively prevents this inactivation process. nih.gov Research in animal models has demonstrated that chronic administration of glycyrrhizic acid can suppress both the enzymatic activity and the expression of 11β-HSD2 mRNA and protein. nih.gov This inhibition is a key component of the compound's anti-inflammatory effect. cancer.govpatsnap.com
Table 1: Research Findings on 11β-HSD2 Inhibition by Glycyrrhizin (B1671929)/Glycyrrhizic Acid (GA)
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Cortisol Metabolism | Healthy Human Volunteers | Administration of glycyrrhizin significantly decreased the urinary cortisone to cortisol ratio, indicating inhibition of 11β-HSD2 in the kidney. | nih.gov |
| Mineralocorticoid Effect | Healthy Human Volunteers | Glycyrrhizin administration led to increased urinary excretion of cortisol and decreased plasma and urinary levels of cortisone. | nih.gov |
The inhibition of 11β-HSD2 by this compound leads to a localized increase in cortisol concentrations in tissues where the enzyme is expressed, such as the kidneys. patsnap.comnih.gov This elevation of active cortisol enhances its natural anti-inflammatory and immunomodulatory actions. patsnap.com However, this mechanism also has other significant biological consequences. The increased cortisol can activate mineralocorticoid receptors, which are normally protected from cortisol by the action of 11β-HSD2. nih.gov This activation can lead to a condition known as pseudohyperaldosteronism, characterized by electrolyte imbalances like hypokalemia (low potassium) and hypertension (high blood pressure). patsnap.comnih.gov
Table 2: Downstream Consequences of Altered Cortisol Metabolism
| Consequence | Mechanism | Manifestation | Reference |
|---|---|---|---|
| Enhanced Anti-inflammatory Effect | Increased local cortisol levels amplify glucocorticoid actions. | Reduction in inflammatory responses. | patsnap.compatsnap.com |
| Mineralocorticoid Effects | Excess cortisol activates mineralocorticoid receptors in the kidney. | Suppression of plasma renin activity, potassium loss in urine (kaliuresis). | nih.gov |
Regulation of Inflammatory and Immune Signaling Cascades
Beyond its effects on corticosteroid metabolism, this compound directly interferes with intracellular signaling pathways that are central to the inflammatory response. patsnap.com
Research indicates that this compound can regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation. nih.govnih.gov In studies of neuroinflammation, DG was found to inhibit the activation of MAPK pathways. nih.govnih.gov Specifically, it has been shown to suppress the phosphorylation of key MAPK proteins such as ERK, p38, and JNK. nih.gov In a rat model of cerebral ischemia-reperfusion injury, DG treatment was also found to decrease the protein expression of p38 MAPK, contributing to its neuroprotective and anti-inflammatory effects. nih.gov The regulation of MAPK signaling is a significant component of DG's ability to reduce inflammation. nih.gov
Table 3: Effect of this compound (DG) on MAPK Pathway Components in Disease Models
| Model | Pathway Component | Effect of DG Treatment | Reference |
|---|---|---|---|
| Aβ(1-42)-Induced Neuroinflammation (In Vitro/In Vivo) | Phosphorylation of ERK, p38, JNK | Inhibition of activation/phosphorylation. | nih.gov |
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, and their activity is often elevated in inflammatory conditions. mdpi.com this compound has been found to modulate the activity of these enzymes. In a study on cerebral ischemia-reperfusion injury in rats, treatment with this compound resulted in a decreased expression of Matrix Metalloproteinase-9 (MMP-9). nih.gov The activation of MMP-9 is known to play a significant role in inflammation and tissue injury. nih.gov By reducing the expression of MMP-9, this compound contributes to its protective effects against neuroinflammation and tissue damage. nih.gov
Influence on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IFN-γ)
This compound (DG) demonstrates significant regulation of the immune response by modulating the production of key pro-inflammatory cytokines. Research indicates that its anti-inflammatory effects are, in part, attributable to its ability to suppress the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.govnih.gov This inhibitory action is frequently linked to the compound's ability to interfere with critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. patsnap.compatsnap.comnih.gov NF-κB is a primary transcription factor that governs the expression of numerous pro-inflammatory genes. patsnap.comekb.eg By inhibiting NF-κB activation, DG effectively reduces the downstream production of these inflammatory mediators. patsnap.compatsnap.com
In a murine model of autoimmune hepatitis induced by Concanavalin (B7782731) A, pretreatment with DG resulted in a marked downregulation of TNF-α, IL-6, and IFN-γ. nih.govnih.gov Similarly, in models of neuroinflammation and ulcerative colitis, DG was shown to suppress the production of TNF-α and other inflammatory markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov However, the role of DG in cytokine modulation can be context-dependent. In one study on T-cell-mediated fulminant hepatitis, DG pretreatment was found to improve the production of IL-6 and IL-10, suggesting a protective role for IL-6 in preventing hepatocyte apoptosis in that specific pathological condition. nih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Observed Effect | Associated Model/Context | Reference |
|---|---|---|---|
| TNF-α | Downregulation/Suppression | Autoimmune Hepatitis, Neuroinflammation, Ulcerative Colitis | nih.govnih.govnih.govnih.gov |
| IL-6 | Downregulation/Suppression | Autoimmune Hepatitis, Neuroinflammation | nih.govnih.govnih.gov |
| IFN-γ | Downregulation/Suppression | Autoimmune Hepatitis | nih.govnih.gov |
Immunomodulatory Effects on Lymphocyte Subsets (e.g., NKT Cells, Regulatory T Cells)
This compound exerts distinct immunomodulatory effects by influencing the balance and activity of various lymphocyte subsets, particularly Natural Killer T (NKT) cells and regulatory T cells (Tregs). NKT cells are recognized as significant effector cells in certain immune-mediated injuries, while Tregs are crucial for maintaining immune homeostasis. nih.gov
Studies have demonstrated that DG can mitigate liver injury by altering the populations of these cells. nih.govnih.gov In an experimental model of autoimmune hepatitis, DG pretreatment significantly downregulated the frequency of NKT cells in the liver. nih.govnih.gov Concurrently, it upregulated the frequency of CD4+CD25+Foxp3+ Tregs. nih.gov This dual action—inhibiting the proliferation of effector NKT cells while promoting the proliferation of immunosuppressive Tregs—is a key mechanism behind its protective effects in this context. nih.govnih.gov Furthermore, DG has been observed to inhibit the recruitment of both NKT cells and T cells into the liver during inflammation, thereby reducing T-cell-mediated damage. nih.gov This modulation of lymphocyte populations highlights its capacity to restore immune balance. nih.gov
Table 2: Immunomodulatory Effects of this compound on Lymphocyte Subsets
| Lymphocyte Subset | Observed Effect | Reference |
|---|---|---|
| Natural Killer T (NKT) Cells | Downregulation of frequency/proliferation | nih.govnih.govnih.gov |
| Regulatory T cells (Tregs) | Upregulation of frequency/proliferation | nih.govnih.gov |
| General T Cells | Inhibition of recruitment to liver | nih.gov |
Involvement in Toll-like Receptor Signaling Pathway
The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. frontiersin.orgfrontiersin.org TLR activation leads to downstream signaling cascades, often through adaptor molecules like MyD88, culminating in the activation of transcription factors such as NF-κB and the subsequent production of inflammatory cytokines. frontiersin.org
Research has shown that glycyrrhizin, the primary active component of DG, can directly interfere with this pathway. Specifically, glycyrrhizin has been identified as a suppressor of TLR signaling by inhibiting Toll-like receptor 2 (TLR2). nih.gov In a model of lipopolysaccharide (LPS)-induced acute lung injury, where TLR2 was upregulated, treatment with glycyrrhizin reduced TLR2 expression. nih.gov This action inactivated the TLR signaling pathway and consequently reduced the expression of related NF-κB pathway proteins and the release of inflammatory cytokines. nih.gov This indicates that the anti-inflammatory properties of DG are mediated, at least in part, by its ability to modulate the initial stages of the innate immune response at the level of TLR signaling. nih.gov
Impact on T Cell Receptor Signaling Pathway
The T cell receptor (TCR) signaling pathway is fundamental to adaptive immunity, initiating T cell activation, proliferation, and differentiation upon recognition of specific antigens. frontiersin.org This complex cascade begins with the TCR and its co-receptors (CD4 or CD8) and involves early signaling mediators like LCK and ZAP70, which phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 subunits. frontiersin.org
While research has clearly established that this compound inhibits T-cell-mediated inflammation and reduces the absolute amount of hepatic T cells in certain disease models, the direct mechanistic impact on the proximal TCR signaling cascade itself is less defined in available literature. nih.gov The observed effects, such as the inhibition of T cell proliferation and the modulation of T cell subsets, suggest an influence on T cell biology. However, current evidence points more towards downstream effects or modulation of the cellular environment rather than direct interference with early TCR signaling components like LCK or ZAP70 phosphorylation. The compound's impact appears to be on the consequences of T cell activation, such as cytokine production and cell recruitment, rather than the initial antigen recognition and signal transduction process. nih.gov
Mechanisms of Antioxidant Activity and Oxidative Stress Mitigation
Reactive Oxygen Species (ROS) Scavenging
This compound exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage. patsnap.com One of the primary mechanisms of this activity is the direct scavenging of reactive oxygen species (ROS). patsnap.comnih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause oxidative damage to lipids, proteins, and DNA when produced in excess. patsnap.comnih.gov
The ability of glycyrrhizin (the active component of DG) to neutralize ROS has been demonstrated in multiple studies, which suggest it can function as a free radical scavenger. patsnap.comnih.govnih.gov This action helps to protect cellular components from oxidative damage. patsnap.com However, there is some scientific debate regarding the specific types of radicals it neutralizes. Some studies indicate that glycyrrhizin effectively scavenges OOH radicals and offers radioprotection by scavenging hydroxyl radicals and solvated electrons. nih.gov In contrast, other research suggests it does not scavenge hydroxyl or superoxide anion radicals but is effective against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. nih.govantiox.org This discrepancy highlights the complexity of its antioxidant mechanism, which may vary depending on the experimental system. nih.govnih.gov Nevertheless, the consensus is that direct radical scavenging is a key component of its antioxidant capacity. patsnap.comnih.gov
Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide Dismutase)
In addition to directly neutralizing free radicals, this compound mitigates oxidative stress by bolstering the body's own endogenous antioxidant defense systems. nih.gov A key component of this system is a group of enzymes that detoxify ROS, including Superoxide Dismutase (SOD). nih.govmdpi.com SOD enzymes are crucial as they catalyze the conversion of the highly reactive superoxide anion into molecular oxygen and the less reactive hydrogen peroxide, which can then be further metabolized. mdpi.commdpi.com
Studies have shown that DG can enhance the activity of these vital enzymes. In a model of portal hypertension where oxidative stress plays a significant role, treatment with DG was found to elevate the activity of Superoxide Dismutase 3 (SOD3) and increase its expression at portal triads. nih.gov By restoring SOD3 activity, DG helps to counteract the damaging effects of superoxide radicals, protecting the bioavailability of vasodilators and reducing portal pressure. nih.gov This ability to upregulate the activity of endogenous antioxidant enzymes represents an indirect but powerful mechanism through which DG combats oxidative stress and protects tissues from injury. nih.govnih.gov
Upregulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) Expression
This compound (DG) has been shown to significantly increase the expression of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) both in vivo and in vitro. nih.govplos.org PGC-1α is a master regulator of mitochondrial biogenesis and plays a crucial role in protecting neurons from oxidative stress-mediated death. plos.org Research investigating the neuroprotective effects of DG against β-amyloid (Aβ)-induced toxicity demonstrated that DG treatment markedly increased the mRNA and protein expression of PGC-1α in primary cortical neurons. plos.org This upregulation was observed to be time-dependent, with significant increases in PGC-1α mRNA expression at 3, 6, 12, 24, and 48 hours of DG treatment. plos.org Similarly, in a mouse model of Alzheimer's disease induced by Aβ₁₋₄₂, DG administration significantly increased the expression of PGC-1α in the brain. plos.org The neuroprotective effects of DG were partially blocked when PGC-1α was knocked down, indicating that the upregulation of PGC-1α is a key contributor to the therapeutic action of DG. nih.govplos.org
| Time Point | Fold Increase in PGC-1α mRNA Expression (Mean ± SD) |
|---|---|
| 3 h | 1.14 ± 0.05 |
| 6 h | 1.47 ± 0.08 |
| 12 h | 1.70 ± 0.11 |
| 24 h | 2.11 ± 0.48 |
| 48 h | 1.24 ± 0.38 |
Anti-apoptotic Mechanisms
A significant aspect of the anti-apoptotic action of this compound involves the inhibition of key executioner enzymes in the apoptotic cascade, specifically caspase-9 and caspase-3. nih.gov In the context of Aβ₁₋₄₂-induced neuronal injury, exposure to the neurotoxin leads to the activation of these caspases. nih.gov However, treatment with DG has been shown to markedly reverse this activation. nih.gov By inhibiting the activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, DG effectively blocks the downstream events of the apoptotic pathway, thereby preventing programmed cell death. nih.govnih.gov This inhibition of caspase activation is a critical mechanism underlying the neuroprotective effects of DG. nih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, DG was also found to decrease the expression of caspase-3, further supporting its role in inhibiting apoptosis. nih.gov
This compound exerts a modulatory effect on apoptotic processes, which can vary depending on the cellular context. In neurodegenerative models, DG has demonstrated a clear anti-apoptotic effect by preventing neuronal cell death induced by toxins like Aβ₁₋₄₂. nih.govplos.org This neuroprotection is achieved through mechanisms including the inhibition of caspase activation and the prevention of mitochondrial dysfunction. nih.gov Conversely, in a rat model of ulcerative colitis, DG was found to promote the apoptosis of peripheral blood inflammatory cells, such as lymphocytes (LPL) and polymorphonuclear leukocytes (PMN). jsu.edu.cn In this inflammatory condition, the apoptosis of these immune cells was delayed, and DG treatment helped to restore normal apoptotic rates, suggesting a role in resolving inflammation. jsu.edu.cn This indicates that DG can selectively modulate apoptosis, inhibiting it in scenarios of neuronal damage while promoting it to clear inflammatory cells in other pathological conditions.
Pro-angiogenic Pathway Activation
Recent research suggests that this compound possesses pro-angiogenic properties, which are mediated through the activation of the mTOR/HIF-1α signaling pathway. biorxiv.org Angiogenesis, the formation of new blood vessels, is a crucial process in tissue repair and development. researchgate.net A study utilizing a zebrafish vascular injury model demonstrated that DG could significantly promote angiogenesis. biorxiv.org Transcriptomic analysis of DG-treated zebrafish revealed a close association between its pro-angiogenic activity and the mTOR signaling pathway. biorxiv.org Further validation through RT-qPCR confirmed that the expression levels of key genes within the mTOR/HIF-1α pathway were significantly upregulated in the presence of DG. biorxiv.org The activation of mTOR is known to enhance the transcription of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis. researchgate.netfrontiersin.org This activation creates a positive feedback loop, leading to sustained pathway activation and the promotion of new blood vessel growth. biorxiv.org These findings highlight a novel mechanism of action for DG and suggest its potential therapeutic application in ischemic diseases where enhanced angiogenesis would be beneficial. biorxiv.org
Upregulation of Vascular Endothelial Growth Factor (VEGF) Expression
This compound (DG) has been identified as a potent modulator of angiogenesis, partly through its ability to upregulate the expression of Vascular Endothelial Growth Factor (VEGF). Research indicates that DG's pro-angiogenic effects are mediated by the activation of specific signaling pathways. In a zebrafish model of vascular injury, DG administration was shown to significantly up-regulate the gene expression of vegfaa, the zebrafish ortholog of human VEGF-A. patsnap.com This effect was linked to the activation of the mTOR/HIF-1 signaling pathway. The study demonstrated that DG treatment led to increased expression of key genes within this cascade, including mtor and hif1ab, which are known to be upstream regulators of VEGF. patsnap.compatsnap.com
Further in vivo evidence comes from studies on random skin flaps in rats, a model where adequate blood supply and angiogenesis are critical for tissue survival. nih.gov In these studies, systemic administration of DG resulted in a significantly higher expression of VEGF protein in the ischemic tissue of the skin flaps compared to the control group. This upregulation of VEGF was directly correlated with an increase in microvessel density (MVD), which ultimately improved the survival area of the flaps. nih.gov The mechanism appears to involve not only promoting the expression of angiogenic factors but also mitigating ischemia-reperfusion injury, a process where VEGF plays a crucial protective role. nih.gov
Table 1: Effect of this compound (DG) on VEGF Expression and Microvessel Density (MVD) in Rat Skin Flaps Data adapted from a study on random skin flap survival in rats. nih.gov
| Treatment Group | VEGF Expression (Mean Integrated Absorbance) | Microvessel Density (MVD) in Area II (vessels/mm²) |
|---|---|---|
| Control (Saline) | Low | Significantly Lower than DG Groups |
| DG Group (10 mg/kg, once daily) | Significantly Higher than Control | Significantly Higher than Control |
| DG Group (10 mg/kg, twice daily) | Significantly Higher than Control | Significantly Higher than Control |
Regulation of Cellular Proliferation and Homeostasis
Inhibition of Airway Smooth Muscle Cell Proliferation
This compound demonstrates significant inhibitory effects on the proliferation of airway smooth muscle (ASM) cells, a key pathological feature of airway remodeling in chronic asthma. nih.govtargetmol.com In a murine model of chronic asthma induced by ovalbumin (OVA), treatment with DG was shown to effectively attenuate the pathological changes in lung tissues, including the hyperplasia of ASM cells. nih.gov
The mechanism underlying this anti-proliferative effect involves the modulation of key regulatory proteins. Research has shown that DG administration significantly counteracts the OVA-induced upregulation of alpha-smooth muscle actin (α-SMA), a protein marker for myofibroblasts and smooth muscle cells whose expression is correlated with proliferation. nih.gov Concurrently, DG treatment leads to a substantial enhancement of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) expression, which is typically downregulated during chronic airway inflammation. nih.gov The upregulation of PPARγ is believed to be a primary mechanism through which DG exerts its inhibitory action on ASM proliferation, thereby mitigating airway remodeling. nih.govtargetmol.com
Table 2: Regulatory Effects of this compound (DG) on ASM Proliferation Markers in a Murine Asthma Model Findings based on a study investigating airway remodeling in chronic asthma. nih.gov
| Condition | α-SMA Expression | PPARγ Expression | Outcome on ASM Proliferation |
|---|---|---|---|
| Control | Baseline | Baseline | Normal Homeostasis |
| OVA-Induced Asthma | Significantly Upregulated | Markedly Downregulated | Increased Proliferation |
| OVA + DG Treatment | Notably Attenuated | Substantially Enhanced | Inhibited Proliferation |
Restoration of Cell Cycle Dynamics
The inhibitory effect of this compound on the proliferation of various cell types, such as airway smooth muscle cells, inherently involves the modulation of the cell cycle. nih.gov By preventing excessive cell proliferation, DG contributes to the restoration of normal tissue homeostasis, which is dependent on tightly regulated cell cycle progression. While direct, detailed studies on the effects of DG on specific cell cycle phases (G1, S, G2, M) and the activity of cyclin-dependent kinases (CDKs) are not extensively detailed in the available literature, its action is logically linked to the control of cell cycle entry and progression. The regulation of proliferation-associated genes, as discussed below, is a key component of this process.
Regulation of Cell Proliferation-Associated Genes
The ability of this compound to control cellular proliferation is rooted in its capacity to modulate the expression of critical proliferation-associated genes and proteins. As established in the context of airway remodeling, DG attenuates the expression of the gene for α-SMA, a key marker of proliferative smooth muscle cells. nih.gov Simultaneously, it upregulates the expression of the gene for PPARγ, a nuclear receptor that acts as a negative regulator of smooth muscle cell growth. nih.gov
In the context of angiogenesis, DG's influence extends to a suite of genes involved in cellular growth and proliferation. Its activation of the PI3K/AKT/mTOR pathway results in the upregulated expression of genes that promote cell survival and growth, such as akt1 and mtor, culminating in the increased expression of vegfaa which drives the proliferation of endothelial cells. patsnap.compatsnap.com These findings illustrate that DG's regulatory effects on gene expression are context-dependent, inhibiting pathological proliferation in certain tissues while promoting necessary proliferation in others, such as for wound healing and tissue repair. patsnap.comnih.gov
Enzyme Activity and Gene Expression Modulation
Modulation of Hepatic Enzymes (e.g., Alanine (B10760859) Aminotransferase, Aspartate Aminotransferase)
A cornerstone of the pharmacological action of this compound is its profound hepatoprotective effect, which is clinically and biochemically evidenced by its ability to modulate the activity of key hepatic enzymes. nih.gov In various forms of liver injury, including chronic viral hepatitis and autoimmune-induced hepatitis, damage to hepatocytes leads to the release of intracellular enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the bloodstream, resulting in elevated serum levels. nih.govmdpi.comnih.gov
Numerous studies have consistently demonstrated that treatment with DG significantly reduces these elevated serum ALT and AST levels. nih.govmdpi.com In a murine model of concanavalin A-induced autoimmune hepatitis, pre-treatment with DG markedly inhibited the sharp increase in both ALT and AST, indicating a stabilization of the hepatocyte membrane and a reduction in cell death. mdpi.comnih.gov This effect is a critical indicator of its ability to mitigate liver inflammation and protect liver cells from immunological or viral damage. nih.govnih.gov Meta-analyses of clinical trials have further confirmed that DG-based therapies lead to a significantly better recovery rate and a more robust decrease in ALT and AST levels in patients with chronic liver conditions.
Table 3: Effect of this compound (DG) Pre-treatment on Serum Hepatic Enzyme Levels in Concanavalin A-Induced Liver Injury Data derived from a study on a murine model of autoimmune hepatitis. mdpi.comnih.gov
| Treatment Group | Serum ALT Level | Serum AST Level |
|---|---|---|
| Control | Baseline | Baseline |
| Concanavalin A (Con A) Only | Significantly Increased | Significantly Increased |
| DG Pre-treatment + Con A | Significantly Decreased vs. Con A Only | Significantly Decreased vs. Con A Only |
Regulation of Core Genes Associated with Liver Injury Pathogenesis
Research employing network pharmacology and molecular docking has identified a cohort of eleven core genes as principal targets of this compound in the context of liver injury. These genes include Albumin (ALB), Tumor Protein p53 (TP53), Tumor Necrosis Factor (TNF), Caspase-3 (CASP3), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Jun Proto-Oncogene (JUN), Toll-Like Receptor 4 (TLR4), Interleukin-10 (IL10), Signal Transducer and Activator of Transcription 3 (STAT3), Nitric Oxide Synthase 3 (NOS3), and Fos Proto-Oncogene (FOS). nih.gov The regulatory influence of DG on these genes is central to its anti-inflammatory, anti-apoptotic, and immunomodulatory functions that collectively contribute to its hepatoprotective efficacy.
Albumin (ALB): The liver is the primary site of albumin synthesis, and its serum levels are a key indicator of hepatic function. In a preclinical model of severe scald-induced liver injury in rats, treatment with this compound was shown to significantly increase serum levels of total protein and albumin, indicating a restoration of the liver's synthetic capacity. nih.gov A study involving network pharmacology further validated that DG treatment can rescue liver injury through the modulation of ALB, among other core genes. nih.gov
Tumor Protein p53 (TP53): The TP53 gene encodes a tumor suppressor protein that plays a critical role in regulating the cell cycle and apoptosis. A network pharmacology study has identified TP53 as a core target of this compound in the treatment of liver injury. nih.gov
Tumor Necrosis Factor (TNF): TNF-α is a pro-inflammatory cytokine that plays a pivotal role in the inflammatory cascade associated with liver injury. Pre-treatment with this compound has been demonstrated to significantly down-regulate the mRNA level of TNF-α in a mouse model of concanavalin A-induced liver injury. nih.gov This suppression of TNF-α expression is a key component of DG's anti-inflammatory effect. medchemexpress.comijpsonline.com
Caspase-3 (CASP3): Caspase-3 is a critical executioner caspase in the apoptotic pathway. This compound has been shown to down-regulate the expression levels of cleaved-caspase 3, the active form of the enzyme, in the livers of mice with autoimmune hepatitis. nih.govresearchgate.net This inhibition of caspase-3 activation helps to prevent hepatocyte apoptosis, a hallmark of many liver diseases. lcgdbzz.comnih.gov
Prostaglandin-Endoperoxide Synthase 2 (PTGS2): Also known as cyclooxygenase-2 (COX-2), PTGS2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. This compound has been found to decrease the mRNA levels of COX-2, thereby exerting its anti-inflammatory effects. medchemexpress.com Experimental validation has confirmed that DG can ameliorate liver injury through the modulation of PTGS2. nih.gov
Jun Proto-Oncogene (JUN): The JUN gene encodes a component of the AP-1 transcription factor, which is involved in cellular proliferation, apoptosis, and inflammation. The mitogen-activated protein kinase (MAPK) signaling pathway, which includes the c-Jun N-terminal kinase (JNK), is a known therapeutic target. nih.gov A network pharmacology study has identified JUN as a core gene in the therapeutic action of this compound against liver injury. nih.gov
Toll-Like Receptor 4 (TLR4): TLR4 is a receptor that plays a crucial role in the innate immune response and is implicated in the pathogenesis of liver inflammation. This compound has been shown to suppress TLR4/NF-κB/NLRP3 pathway-mediated liver inflammation in a mouse model of iron overload-induced liver injury. nih.gov
Interleukin-10 (IL10): IL-10 is an anti-inflammatory cytokine that plays a crucial role in immune regulation. Treatment with glycyrrhizin, the parent compound of DG, has been shown to increase the production of IL-10 by liver dendritic cells in mice with hepatitis. nih.gov This enhancement of IL-10 production is a key mechanism by which DG downregulates liver inflammation. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is involved in various cellular processes, including inflammation and cell survival. In a study on alcohol-induced liver injury, this compound was found to restore the expression of Dead-box helicase 5 (DDX5), which in turn regulates the activation of STAT1, a related family member. nih.gov A network pharmacology analysis also identified STAT3 as a core target of DG in liver injury. nih.gov
Nitric Oxide Synthase 3 (NOS3): Also known as endothelial nitric oxide synthase (eNOS), NOS3 is responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. In a rat model of hepatopulmonary syndrome, this compound treatment was found to reduce the expression of eNOS. nih.gov
Fos Proto-Oncogene (FOS): The FOS gene encodes another component of the AP-1 transcription factor. A network pharmacology study has implicated FOS as one of the core genes targeted by this compound in its therapeutic effect on liver injury. nih.gov
The collective regulation of these core genes by this compound underscores its multi-target therapeutic approach to mitigating liver injury. By modulating pathways involved in inflammation, apoptosis, immune response, and cellular homeostasis, DG demonstrates a comprehensive mechanism of action at the molecular level.
Interactive Data Table: Regulation of Core Genes by this compound in Liver Injury
| Gene | Full Name | Function in Liver Pathogenesis | Effect of this compound |
| ALB | Albumin | Indicator of hepatic synthetic function; levels decrease in liver damage. | Increases serum albumin levels. nih.gov |
| TP53 | Tumor Protein p53 | Tumor suppressor; involved in cell cycle arrest and apoptosis. | Identified as a core target. nih.gov |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine; promotes inflammation and cell death. | Downregulates mRNA expression. nih.gov |
| CASP3 | Caspase-3 | Key executioner of apoptosis. | Downregulates expression of cleaved (active) form. nih.govresearchgate.net |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Enzyme in prostaglandin (B15479496) synthesis; mediates inflammation. | Decreases mRNA levels. medchemexpress.com |
| JUN | Jun Proto-Oncogene | Component of AP-1 transcription factor; regulates inflammation and apoptosis. | Identified as a core target. nih.gov |
| TLR4 | Toll-Like Receptor 4 | Innate immune receptor; triggers inflammatory signaling pathways. | Suppresses signaling pathway. nih.gov |
| IL10 | Interleukin-10 | Anti-inflammatory cytokine; suppresses immune responses. | Increases production. nih.gov |
| STAT3 | Signal Transducer and Activator of Transcription 3 | Transcription factor; involved in inflammation and cell survival. | Identified as a core target. nih.gov |
| NOS3 | Nitric Oxide Synthase 3 (eNOS) | Produces nitric oxide; involved in vascular regulation. | Reduces expression. nih.gov |
| FOS | Fos Proto-Oncogene | Component of AP-1 transcription factor; involved in cell proliferation and differentiation. | Identified as a core target. nih.gov |
Pharmacological Efficacy Studies in Preclinical Models
Hepatoprotective Research
The protective effects of diammonium glycyrrhizinate on the liver have been extensively investigated in various preclinical models of hepatic injury and disease.
Preclinical research has demonstrated the efficacy of this compound (DG) in mitigating liver damage induced by a range of chemical and immunological insults in animal models.
In a mouse model of perfluorooctanoic acid (PFOA)-induced liver injury , treatment with DG was found to rescue the hepatic damage. nih.gov This study, which combined bioinformatic analysis with experimental validation, identified that DG exerts its hepatoprotective actions by regulating core targets associated with inflammation and immunomodulation. nih.gov
The protective effect of DG has also been thoroughly evaluated in the concanavalin (B7782731) A (Con A)-induced autoimmune hepatitis model in mice. Pre-treatment with DG significantly decreased serum levels of key liver enzymes and improved the histological damage seen in the liver. mdpi.comnih.gov Histological analysis of liver tissue from DG-treated mice revealed fewer infiltrating inflammatory cells, less destruction of hepatic cords, and smaller areas of necrosis compared to untreated animals. dovepress.com The mechanism behind this protection is believed to involve the downregulation of inflammatory cytokines, inhibition of NKT cell proliferation, and promotion of regulatory T-cell (Treg) proliferation. mdpi.comnih.govdovepress.com
In models of iron overload (IO)-induced liver injury , DG has been shown to provide significant protection. dovepress.com A study in mice demonstrated that DG treatment partially reduced iron deposition and the levels of ferrous ions within the liver, thereby lessening oxidative damage. dovepress.com The protective mechanism in this model was linked to the gut-liver axis; DG improved gut microbiota dysbiosis, repaired the intestinal barrier, and inhibited the translocation of endotoxins to the liver. This subsequently suppressed the TLR4/NF-κB/NLRP3 pathway, which is responsible for mediating liver inflammation. dovepress.com
While direct studies on this compound are limited, research on its parent compound, glycyrrhizic acid (GA), provides significant insights into its potential for mitigating liver fibrosis. Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, that occurs in most types of chronic liver diseases.
In a rat model where liver fibrosis was induced by carbon tetrachloride (CCl4) , treatment with glycyrrhizic acid significantly improved the pathological changes in the liver. nih.gov The study observed a marked decrease in collagen deposition, as evidenced by Sirius red staining. The protective effects of GA in this model were attributed to its ability to inhibit hepatocyte apoptosis (programmed cell death) and the activation of hepatic stellate cells, which are the primary cells responsible for collagen production during liver fibrosis. nih.gov
Similarly, in a thioacetamide (TAA)-induced rat model of hepatic fibrosis , glycyrrhizic acid demonstrated an inhibitory effect on the progression of fibrosis. ekb.eg The mechanism was linked to the inhibition of High mobility group box 1 (HMGB1), a protein that mediates inflammation, and its interaction with the autophagy-related protein Beclin-1. By inhibiting this pathway, GA was shown to prevent the development of hepatic fibrosis. ekb.eg
| Model | Inducing Agent | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Rat | Carbon Tetrachloride (CCl4) | Improved liver pathology, decreased collagen deposition. nih.gov | Inhibition of hepatocyte apoptosis and hepatic stellate cell activation. nih.gov |
| Rat | Thioacetamide (TAA) | Inhibited progression of hepatic fibrosis. ekb.eg | Inhibition of the HMGB1/Beclin-1 autophagy pathway. ekb.eg |
A consistent finding across various preclinical models is the ability of this compound to normalize liver function biomarkers that are typically elevated during hepatic injury.
In the concanavalin A-induced autoimmune hepatitis model, pre-treatment with DG led to a significant reduction in the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). mdpi.comnih.govdovepress.com In a separate study involving amphotericin B-induced liver injury, DG administration also resulted in the alleviation of pathological changes and a reduction in these enzymes. nih.gov Furthermore, a meta-analysis of clinical trials in patients with chronic hepatitis B supports these preclinical findings, showing that DG treatment can effectively reduce ALT, AST, and total bilirubin (B190676) (TBIL) levels. nih.gov
Bioinformatic and experimental studies in a PFOA-induced liver injury model also showed that DG treatment could modulate the expression of the gene for albumin (ALB), a key protein produced by the liver. nih.gov
| Biomarker | Effect Observed | Model of Liver Injury | Reference |
|---|---|---|---|
| Alanine Aminotransferase (ALT) | Decreased | Concanavalin A-induced | mdpi.comdovepress.com |
| Aspartate Aminotransferase (AST) | Decreased | Concanavalin A-induced | mdpi.comdovepress.com |
| Total Bilirubin (TBIL) | Decreased | Chronic Hepatitis B (Clinical Meta-analysis) | nih.gov |
| Albumin (ALB) gene expression | Modulated | Perfluorooctanoic Acid-induced | nih.gov |
Antiviral Research
This compound and its parent compound have demonstrated notable antiviral activity in a variety of in vitro preclinical models, targeting both human and animal viruses.
The antiviral effects of this compound are frequently cited in the context of hepatitis B virus (HBV). mdpi.comusda.govnih.gov While many studies are clinical, preclinical research using its parent compound, glycyrrhizin (B1671929) (GL), has been conducted to elucidate its mechanism of action. In one in vitro study using the HepG2.2.15 cell line, which stably expresses HBV, glycyrrhizin was shown to influence HBV DNA replication and the secretion of hepatitis B e-antigen (HBeAg). nih.gov The same study also found that glycyrrhizin could upregulate the expression of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) in these cells, suggesting a potential immunomodulatory role in its anti-HBV effect. nih.gov
This compound has been evaluated against several viruses that cause significant economic losses in the swine industry.
In vitro studies on porcine parvovirus (PPV) , a cause of reproductive failure in swine, showed that DG has potent inhibitory effects. usda.govnih.govnih.gov The antiviral activity was most pronounced when the virus was pre-treated with DG before being introduced to cell cultures, indicating a direct anti-PPV effect. usda.govnih.gov The inhibition of virus infectivity was observed to be dose-dependent. nih.gov
Research on porcine deltacoronavirus (PDCoV) , an emerging enteric virus in pigs, demonstrated that DG inhibits viral replication in LLC-PK1 cells in a dose-dependent manner. mdpi.com The antiviral action of DG was found to occur at the early stages of PDCoV replication and also involved the inhibition of virus attachment to the host cells. mdpi.com
Studies on licorice extracts and the parent compound glycyrrhizin have shown activity against porcine reproductive and respiratory syndrome virus (PRRSV) . mdpi.com One study specifically investigating glycyrrhizin found that it significantly reduced PRRSV proliferation and the expression of viral proteins in a dose-dependent manner. The primary mechanism of action was identified as the inhibition of the virus penetration (internalization) stage of its life cycle. globethesis.com
Anti-inflammatory Efficacy
This compound has demonstrated protective effects in preclinical models of acute lung injury (ALI) induced by lipopolysaccharide (LPS). nih.govnih.gov LPS is a component of gram-negative bacteria that can trigger a strong inflammatory response, leading to lung injury.
In these models, treatment with a this compound lipid ligand significantly alleviated the signs of ALI. nih.govnih.gov This was associated with a reduction in inflammatory cell infiltration and disruption of the microvascular barrier in the lungs. nih.gov The treatment led to a decrease in the expression of key inflammatory markers. nih.govnih.gov Specifically, levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and intercellular adhesion molecule-1 (ICAM-1) in lung tissues were reduced. nih.govnih.gov Additionally, a decrease in myeloperoxidase (MPO), a marker for leukocyte infiltration, was observed. nih.gov The compound also reversed the LPS-induced reduction in tight junction proteins, which are crucial for maintaining the integrity of the vascular barrier. nih.gov
Table 2: Effect of this compound Lipid Ligand on Inflammatory Markers in LPS-Induced Acute Lung Injury
| Marker | Effect Observed |
|---|---|
| Pro-inflammatory Cytokines | |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased expression in lung tissue |
| Interleukin-1 beta (IL-1β) | Significantly decreased expression in lung tissue |
| Adhesion Molecules | |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Reduced expression in lung tissue |
| Cell Infiltration | |
| Myeloperoxidase (MPO) | Reduction of MPO-positive cells |
| Vascular Barrier Proteins | |
| VE-cadherin, ZO-1, Occludin, JAM-1 | Reversed the LPS-induced reduction in expression |
Findings are based on studies in rat models of LPS-induced ALI. nih.gov
Histamine is a known mediator in allergic and inflammatory responses and acts as a mitogen for airway smooth muscle (ASM) cells, stimulating their proliferation. nih.gov This proliferation, or hyperplasia, is a feature of airway remodeling in chronic asthma. nih.gov
While direct studies on this compound's effect on histamine-induced activation were not identified, research in a murine model of chronic asthma provides relevant insights. In this model, where airway remodeling is a key pathological feature, this compound was shown to inhibit the proliferation of airway smooth muscle. nih.gov The treatment attenuated the upregulation of α-smooth muscle actin (α-SMA), a marker for smooth muscle cells, and reduced collagen deposition in the lung tissues. nih.gov The mechanism for this effect may involve the upregulation of Peroxisome proliferator-activated receptor-gamma (PPARγ), a protein that was enhanced by the compound's intervention. nih.gov
Neuroprotective Research
This compound (DG) has been studied for its neuroprotective potential in preclinical models of Alzheimer's disease, specifically those involving neurotoxicity induced by beta-amyloid (Aβ). nih.govplos.org Aβ-induced neurotoxicity is a central feature of Alzheimer's pathology.
In these studies, DG demonstrated the ability to protect neurons from Aβ-induced injury and death. nih.govplos.org A key mechanism underlying this protection is the prevention of mitochondrial dysfunction and oxidative stress. nih.govplos.org Exposure of neurons to Aβ resulted in significant cell viability loss, accumulation of reactive oxygen species (ROS), and decreased mitochondrial membrane potential, all of which were markedly reversed by DG treatment. nih.govplos.org
Furthermore, DG was found to suppress the neuroinflammatory response triggered by Aβ. nih.govresearchgate.net It inhibited the activation of microglia, the primary immune cells in the brain, and subsequently reduced the production of pro-inflammatory factors such as TNF-α, cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and IL-1β. nih.gov This anti-inflammatory action may be mediated through the inhibition of the MAPK and NF-κB signaling pathways. nih.govscispace.com In animal models, these cellular effects translated to improved cognitive function, as demonstrated by better performance in the Morris water maze test. nih.govplos.orgnih.gov
Table 3: Neuroprotective Effects of this compound in Aβ₁₋₄₂-Induced Alzheimer's Disease Models
| Parameter | Effect of this compound Treatment |
|---|---|
| Neuronal Viability | Significantly enhanced neuron viability after Aβ exposure plos.org |
| Mitochondrial Function | Partially restored mitochondrial function; reversed decrease in membrane potential nih.govplos.org |
| Oxidative Stress | Reversed the accumulation of Reactive Oxygen Species (ROS) nih.govplos.org |
| Neuroinflammation | Suppressed Aβ-induced activation of microglia nih.gov |
| Decreased mRNA levels of TNF-α, COX-2, iNOS, and IL-1β nih.gov | |
| Cognitive Function | Decreased escape latency and search distance in Morris water maze nih.govplos.org |
| Increased time spent in the target quadrant in Morris water maze nih.gov |
Data compiled from in vitro and in vivo preclinical models. nih.govplos.orgnih.gov
Effects on Focal Cerebral Ischemia-Reperfusion Injury
This compound (DG) has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia-reperfusion (I/R) injury. nih.gov In studies utilizing a middle cerebral artery occlusion (MCAO) model in rats to simulate acute ischemic stroke, DG administration has been shown to improve neurological outcomes. nih.govnih.gov
Treatment with this compound has been observed to significantly improve neurological function, decrease the size of the resulting infarct, and suppress brain edema following I/R injury. nih.gov The protective mechanisms appear to be multifactorial, involving the inhibition of apoptosis and the reduction of neuroinflammation. nih.gov Research indicates that DG exerts its effects by modulating key signaling pathways. Specifically, it has been found to increase the protein expression of Akt, a protein involved in cell survival, while decreasing the expression of proteins that promote apoptosis and inflammation, such as caspase-3, p38 MAPK, and MMP-9. nih.govnih.gov By influencing these molecular targets, this compound helps to preserve neuronal cells, as evidenced by an increased number of Nissl bodies in the hippocampus of treated animals compared to controls. nih.govnih.gov
| Parameter | Effect of this compound | Key Molecular Changes | Reference |
|---|---|---|---|
| Neurological Function | Improved | - | nih.gov |
| Infarct Size | Decreased | - | nih.gov |
| Brain Edema | Suppressed | - | nih.gov |
| Apoptosis | Inhibited | ↓ caspase-3 | nih.gov |
| Neuroinflammation | Reduced | ↓ p38 MAPK, ↓ MMP-9, ↓ IL-1, ↓ TNF-α, ↓ COX-2, ↓ iNOS, ↓ NF-κB | nih.govnih.gov |
| Cell Survival | Promoted | ↑ Akt, ↑ Nissl bodies | nih.gov |
Tissue Repair and Regeneration Studies
Effects on Random Skin Flap Survival
In the field of plastic and reconstructive surgery, ensuring the survival of skin flaps is critical. nih.gov Ischemia-reperfusion injury can lead to partial necrosis of these flaps. nih.govnih.gov Preclinical studies in rats have investigated the effects of this compound on the survival of random skin flaps, demonstrating significant improvements. nih.govspandidos-publications.com
In these experimental models, rats treated with DG showed a significantly larger mean survival area of the flap compared to control groups that received saline. nih.govspandidos-publications.com The necrotic regions in the experimental groups were notably smaller. nih.gov This beneficial effect was found to be dose-dependent; animals receiving a higher dose of DG exhibited a greater percentage of flap survival. nih.govnih.govspandidos-publications.com For instance, seven days post-surgery, the mean survival area percentages in groups treated with DG were significantly higher (71.983% and 75.373% for lower and higher doses, respectively) compared to the control group (50.618%). nih.gov
The underlying mechanism for this enhanced survival is linked to DG's antioxidant and anti-inflammatory properties. nih.gov Treated groups showed significantly increased activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and reduced levels of malondialdehyde (MDA), an indicator of lipid peroxidation and oxidative stress. nih.govspandidos-publications.com These results suggest that this compound protects the flap tissue from the damage caused by ischemia-reperfusion. nih.gov
| Treatment Group | Mean Survival Area (%) | SOD Activity | MDA Level | Reference |
|---|---|---|---|---|
| Control (Saline) | 50.618 ± 8.455 | - | - | nih.gov |
| DG Group II (10 mg/kg, once daily) | 71.983 ± 7.084 | Significantly Increased | Significantly Reduced | nih.govspandidos-publications.com |
| DG Group III (10 mg/kg, twice daily) | 75.373 ± 6.708 | Significantly Higher than Group II | Significantly Lower than Group II | nih.govspandidos-publications.com |
Promotion of Microvessel Development in Tissue Regeneration
This increase in microvessel density (MVD) is crucial for supplying blood and nutrients to the healing tissue, thereby enhancing its viability. nih.gov The pro-angiogenic effect of DG is associated with the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic growth factor. nih.gov The expression level of VEGF was found to be higher in the experimental groups, indicating that DG may stimulate neovascularization and improve microcirculation in ischemic flaps by increasing VEGF expression. nih.gov This enhanced blood supply is a key factor contributing to the observed reduction in skin flap necrosis. nih.gov
Angiogenic Properties in Zebrafish Models
The pro-angiogenic properties of this compound have been further investigated and confirmed in zebrafish models, which are widely used for observing in vivo vascular development. biorxiv.orgbiorxiv.org In these studies, DG demonstrated a significant ability to promote angiogenesis, particularly in a vascular injury model induced by PTK787, a VEGF receptor inhibitor. biorxiv.orgconsensus.app
This compound injection (DGI) was found to exhibit strong pro-angiogenic activity, effectively reversing the inhibitory effects of PTK787 on blood vessel growth. biorxiv.orgconsensus.app Specifically, DGI treatment led to a significant, concentration-dependent increase in both the length and number of intersegmental vessels (ISVs) and subintestinal vein vessels (SIVs) in the zebrafish larvae. biorxiv.orgconsensus.app
Transcriptomic analysis was employed to uncover the molecular mechanism behind this effect. biorxiv.org The results indicated that the pro-angiogenic activity of DGI is closely associated with the mTOR signaling pathway. biorxiv.orgconsensus.app Further validation through RT-qPCR showed that the expression levels of key genes in the mTOR/HIF-1α (hypoxia-inducible factor-1α) pathway were significantly upregulated in the DGI-treated zebrafish. consensus.app This suggests that this compound promotes angiogenesis by activating the mTOR/HIF-1 signaling pathway, providing a potential therapeutic strategy for ischemic diseases. biorxiv.orgconsensus.app
| Model | Vessel Type | Effect of this compound | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Zebrafish Vascular Injury (induced by PTK787) | Intersegmental Vessels (ISVs) | Significantly reversed the decrease in vessel length and number in a concentration-dependent manner. | Activation of mTOR/HIF-1 signaling pathway. | biorxiv.orgconsensus.app |
| Zebrafish Vascular Injury (induced by PTK787) | Subintestinal Vein Vessels (SIVs) | Significantly improved angiogenesis. | Activation of mTOR/HIF-1 signaling pathway. | biorxiv.orgconsensus.app |
Pharmacokinetic and Biopharmaceutical Research
Absorption and Metabolism Studies
Diammonium glycyrrhizinate has been investigated for its capacity to enhance the oral bioavailability of other therapeutic agents. Research indicates that it can improve the absorption of certain drugs from the gastrointestinal tract, leading to higher plasma concentrations. nih.govtandfonline.com This effect is primarily attributed to its influence on intestinal efflux transporters rather than on paracellular or transcellular transport mechanisms. nih.govsigmaaldrich.com
As a surface-active saponin, this compound can also improve the solubility of poorly soluble drugs by forming micelles, which contributes to enhanced absorption and bioavailability. nih.gov Studies with baicalin (B1667713) showed that forming micelles with this compound increased its solubility by 4.75 to 6.25 times and its cumulative release in the gastrointestinal tract by 2.42 times. nih.gov
| Pharmacokinetic Parameter | Aconitine Alone | Aconitine + this compound | Fold Increase |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) | Reference Value | 1.64x Reference | 1.64 |
| Area Under Curve (AUC) | Reference Value | 1.63x Reference | 1.63 |
| Absolute Bioavailability | Reference Value | 1.85x Reference | 1.85 |
Data sourced from studies on the co-administration of aconitine and this compound. nih.govtandfonline.comsigmaaldrich.com
When administered orally, glycyrrhizinate, the parent compound of this compound, exhibits poor bioavailability. nih.govresearchgate.net Its absorption is largely dependent on its biotransformation into the aglycone metabolite, glycyrrhetinic acid. semanticscholar.org This hydrolysis is not catalyzed by host enzymes but is carried out by intestinal bacteria. nih.govresearchgate.netsemanticscholar.org The resulting glycyrrhetinic acid is then more readily absorbed from the gut. semanticscholar.org
Studies using isolated perfused rat intestine models, where intestinal bacteria are absent, have shown that glycyrrhizinate is not metabolized to glycyrrhetinic acid. nih.govresearchgate.net This confirms that the conversion is indispensable for the absorption of glycyrrhetinic acid following oral administration of glycyrrhizin (B1671929). semanticscholar.org In these bacteria-free models, glycyrrhizinate can be absorbed unchanged, although its apparent permeability and absorption rate constants are significantly lower than those of glycyrrhetinic acid. nih.govresearchgate.net This highlights the critical role of the gut microbiome in the pharmacokinetics of glycyrrhizinate-based compounds.
Drug-Drug Interaction Research
This compound and its active metabolite, glycyrrhetinic acid, have been shown to modulate the activity of Cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. researchgate.netpatsnap.com This modulation can lead to clinically significant drug-drug interactions. mdpi.comtg.org.au
Research has demonstrated that glycyrrhetinic acid, the metabolite of this compound, can act as an inducer of CYP3A4. researchgate.net It has been found to activate the CYP3A4 promoter via the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR) pathways. researchgate.net In contrast, studies have shown that various licorice extracts and their constituents can have inhibitory effects on multiple CYP isoforms. Extracts from Glycyrrhiza glabra have shown moderate inhibitory effects against CYP2C9 and CYP2C19, and weak inhibition against CYP3A4. nih.gov Isoliquiritigenin and licoricidin, constituents of licorice, have been identified as competitive inhibitors of CYP3A4. nih.gov This dual potential for induction and inhibition suggests that the net effect of this compound on drug metabolism can be complex and may depend on the specific interacting drug and other factors.
| CYP450 Isoform | Observed Effect | Mediating Compound/Extract |
|---|---|---|
| CYP3A4 | Induction | Glycyrrhetinic Acid |
| CYP3A4 | Inhibition (Competitive) | Isoliquiritigenin, Glabridin, Licoricidin |
| CYP2C19 | Inhibition (Moderate) | Glycyrrhiza glabra, Glycyrrhiza uralensis |
| CYP2C9 | Inhibition (Moderate) | Glycyrrhiza glabra, Glycyrrhiza uralensis |
Data compiled from in vitro studies on licorice extracts and their isolated constituents. researchgate.netnih.gov
This compound can influence the pharmacokinetics of other drugs by affecting their binding to plasma proteins. nih.gov Since only the unbound or "free" fraction of a drug is pharmacologically active and available for metabolism and elimination, alterations in plasma protein binding can significantly impact a drug's efficacy and safety profile. mdpi.com A study investigating the interaction between this compound and omeprazole (B731) noted its potential to regulate the plasma protein binding rate as a mechanism for pharmacokinetic alterations. nih.gov Drugs that are highly bound to plasma proteins are particularly susceptible to displacement by other compounds, which can lead to a transient increase in the free drug concentration. mdpi.com
A primary mechanism through which this compound influences the pharmacokinetics of other drugs is through the inhibition of efflux transporters, most notably P-glycoprotein (P-gp). nih.govtandfonline.com P-gp is a protein located in the cell membranes of various tissues, including the intestines, where it actively pumps xenobiotics and drugs out of the cell and back into the intestinal lumen, thereby limiting their absorption. tg.org.aunih.gov
By inhibiting the function of P-gp, this compound can decrease the efflux of co-administered drugs that are P-gp substrates. nih.govresearchgate.net This leads to increased intracellular concentration and greater absorption into the systemic circulation, ultimately enhancing oral bioavailability. nih.govnih.gov Research on the interaction between this compound and aconitine concluded that the observed enhancement in aconitine absorption was mainly attributable to the inhibition of P-gp activity. nih.govtandfonline.comsigmaaldrich.com This inhibitory action on efflux pumps is a key component of its biopharmaceutical effects and a significant source of potential drug-drug interactions. tg.org.aunih.gov
Advanced Drug Delivery System Development
Phytosome Formulations for Enhanced Absorption
This compound (DG) can be formulated into phytosomes (DG-P), which are drug-phospholipid complexes, to improve its absorption and to act as an adjuvant, particularly for nasal delivery. nih.gov These phytosomes typically form nanoparticles in the size range of 20-30 nm. nih.govresearchgate.net This formulation strategy has been shown to significantly increase the solubility of DG in lipids; for instance, DG-P demonstrated a 4.2-fold increased solubility in n-octanol compared to the free form. nih.govnih.govbohrium.com The formation of these complexes involves covalent or hydrogen bonding between the drug and phospholipids, leading to greater stability compared to traditional liposomes. nih.gov
Physicochemical Properties of this compound Phytosomes (DG-P)
| Parameter | Finding | Reference |
|---|---|---|
| Particle Size | 20 ~ 30 nm | nih.gov |
| Zeta-Potential | -30 ~ -40 mV | nih.gov |
| Solubility Increase (in n-octanol) | 4.2-fold vs. free DG | nih.govnih.govbohrium.com |
The phytosome formulation of this compound significantly enhances its permeation across the nasal mucosa. nih.gov The primary mechanism for this enhanced absorption is the increased lipophilicity of the DG-P complex, which facilitates passage through the lipid-rich cell membranes of the nasal epithelium. nih.govnih.gov Ex vivo permeation studies using excised porcine mucosa showed that the apparent permeability coefficient of the DG phytosome formulation was almost four times higher than that of free DG. nih.govresearchgate.netbohrium.com Furthermore, in situ nasal perfusion studies in rats confirmed that the nasal absorption of DG-P was significantly higher than that of the unformulated compound. nih.govresearchgate.net The use of phytosomes represents a promising strategy for enhancing the nasal absorption of compounds like DG. nih.gov
This compound, particularly when formulated as a phytosome, exhibits significant adjuvant properties by influencing dendritic cells (DCs), which are crucial antigen-presenting cells that link innate and adaptive immunity. nih.govfrontiersin.org Research has shown that co-culturing bone marrow dendritic cells with DG-P leads to enhanced dendritic cell maturation. nih.govnih.govbohrium.com Glycyrrhizin, the active component of DG, has been found to up-regulate the expression of maturation markers such as CD40, CD86, and MHC-II on DCs. nih.gov This maturation process is essential for activating antigen-specific immune responses. frontiersin.org
By promoting DC maturation, glycyrrhizin can steer the immune response toward a T helper 1 (Th1) type, characterized by the production of cytokines like IFN-γ. nih.gov This adjuvant activity makes DG-P a potential candidate for use in nasal vaccines, where it can help stimulate both mucosal and systemic immune responses. nih.gov
Micellar Formulations for Enhanced Solubility and Efficacy of Co-administered Compounds
The primary mechanism by which DG micelles enhance the solubility of poorly soluble drugs is through micellar solubilization. nih.govnih.gov The amphiphilic nature of DG allows it to form spherical structures (micelles) in water above a certain concentration, known as the critical micelle concentration (CMC). nih.govresearchgate.net The hydrophobic inner core of these micelles can encapsulate lipophilic or poorly water-soluble drug molecules, effectively increasing their concentration in the aqueous medium. nih.gov
Solubility Enhancement of Baicalin with this compound Micelles
| Formulation | Solubility Increase Factor | Reference |
|---|---|---|
| Baicalin-Diammonium Glycyrrhizinate Micelles (BAI-DG Ms) | 4.75 to 6.25 times | nih.gov |
Beyond enhancing solubility, DG-based micelles can also improve a drug's ability to penetrate the intestinal mucus barrier and be taken up by epithelial cells. nih.gov The intestinal mucus layer is a porous, negatively charged network that can trap and clear foreign particles, posing a significant barrier to drug absorption. nih.gov
Structure Activity Relationship Sar and Derivative Development
Impact of Stereochemical Configurations on Biological Activity
The stereochemistry of the glycyrrhetinic acid molecule, particularly at the C-18 position, plays a crucial role in determining its biological effects. The two primary stereoisomers, 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid, exhibit distinct pharmacological activities. frontiersin.org
Research has demonstrated that the spatial arrangement of the D and E rings in glycyrrhetinic acid isomers leads to different biological outcomes. The 18β-glycyrrhetinic acid (18β-GA) is the major and more stable natural isomer. nih.govfrontiersin.org However, studies have shown that the 18α-glycyrrhetinic acid (18α-GA) isomer can exhibit more potent activity in certain contexts.
For instance, in studies evaluating anti-inflammatory activity, 18α-GA was found to be more active than 18β-GA. nih.gov The mechanism of action also appears to differ; the activity of 18α-GA is comparable to that of glucocorticoids and is maintained in adrenalectomized rats, whereas 18β-GA shows no action under the same conditions, suggesting its effect may be dependent on the adrenal glands. nih.gov This difference in action is attributed to the D/E trans conformation in the stereochemical structure of 18α-GA. nih.gov
Furthermore, derivatives of these isomers also show differential activity. A study on monoglucuronide derivatives found that the 18α-monoglucuronide was more effective against several cancer cell lines than the 18β-monoglucuronide. nih.gov Both isomers are also known to inhibit the inactivation of endogenous glucocorticoids in the liver. nih.gov
Table 1: Comparison of Biological Activities of Glycyrrhetinic Acid Isomers
| Feature | 18α-Glycyrrhetinic Acid | 18β-Glycyrrhetinic Acid | Reference |
|---|---|---|---|
| Natural Abundance | Low | Major bioactive constituent | nih.govespublisher.com |
| Anti-inflammatory Activity | More active | Active, but less than 18α-GA | nih.gov |
| Mechanism (Anti-inflammatory) | Similar to glucocorticoids, independent of adrenal glands | Dependent on adrenal glands | nih.gov |
| Anticancer Activity (Monoglucuronide Derivative) | More effective against specific cancer cell lines | Less effective than 18α derivative | nih.gov |
Synthesis and Characterization of Novel Derivatives
To improve the therapeutic properties of glycyrrhetinic acid, extensive efforts have been made to synthesize and characterize novel derivatives. These modifications often target the hydroxyl group at C-3, the carboxyl group at C-30, and the keto group at C-11 to create compounds with enhanced activity and better pharmacokinetic profiles. nih.govresearchgate.net
Esterification of the C-30 carboxylic acid or the C-3 hydroxyl group is a common strategy to create new derivatives. Various esters, such as methyl, ethyl, and benzyl (B1604629) esters, have been synthesized. researchgate.netnih.govnih.gov For example, conjugates of glycyrrhizic acid with L-amino-acid methyl esters have been synthesized and shown to possess immunostimulant activity. nih.gov The synthesis of these esters is typically confirmed using spectroscopic methods like UV, IR, and NMR spectroscopy. espublisher.comespublisher.com These modifications can alter the polarity of the molecule, which may lead to improved cytotoxicity or other biological activities. nih.gov For instance, glycyrrhetinic acid 3-O-isophthalate, an ester derivative, was found to be a potent proteasome inhibitor, nearly 100-fold more potent than its parent compound. nih.gov
Another approach to creating novel derivatives involves the modification of the C-ring, specifically the removal of the C-11 keto group to form deoxyglycyrrhetinic acid compounds. A patented method describes the synthesis of 11-deoxy-18α-glycyrrhetinic acid derivatives, which have shown potential in treating liver injury and possess anti-inflammatory activity. google.com The synthesis process can involve the deoxidation and reduction of a glycyrrhetinic acid ester derivative. nih.govgoogle.com For example, the methyl ester of 11-deoxoglycyrrhetinic acid acetate (B1210297) has been synthesized as an intermediate in the creation of more complex derivatives. nih.gov
Preclinical Evaluation of Derivative Properties
The development of novel derivatives is followed by preclinical evaluations to assess their potential therapeutic benefits. A key focus of these evaluations is to determine if the structural modifications have led to improvements in properties like bioavailability.
A significant challenge with glycyrrhetinic acid is its limited druggability, characterized by low solubility and poor bioavailability, which hinders its clinical application. rsc.org Glycyrrhizin (B1671929) itself has no oral bioavailability and must be hydrolyzed by intestinal bacteria to its active aglycone, glycyrrhetinic acid, to be absorbed. nih.govnih.govmdpi.com Therefore, structural modifications and novel formulations are aimed at overcoming these limitations.
Modified Pharmacological Activities of Derivatives
Research has extensively demonstrated that strategic modifications of the glycyrrhetinic acid scaffold can lead to derivatives with significantly enhanced pharmacological activities, particularly in the realm of anticancer or cytotoxic effects. benthamdirect.com The primary sites for chemical modification on the GA molecule are the hydroxyl group at the C-3 position, the carboxylic acid group at the C-30 position, and the α,β-unsaturated ketone system in the C-ring. tandfonline.com
Studies have shown that introducing a double bond at the C1-C2 position, combined with adding an electronegative functional group like cyano (-CN) or trifluoromethyl (-CF3) at the C-2 position, can substantially increase cytotoxicity. benthamdirect.com Similarly, the oxidation of the hydroxyl group at C-3 to a carbonyl group has been found to enhance these effects. benthamdirect.com
A number of novel GA derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. The results often show that the synthesized derivatives possess more potent activity than the parent compound. For instance, certain derivatives have demonstrated potent cytotoxic effects toward epidermoid cancer, cervical cancer, and neuroblastoma cells. tandfonline.com One study reported a derivative that was able to sensitize multi-drug resistant cancer cells at micromolar concentrations, indicating its potential to overcome chemotherapy resistance. tandfonline.com Another investigation into eighteen newly synthesized GA derivatives found that some exhibited better cytotoxic activity against human breast and cervical cancer cells than the commercial drugs gefitinib (B1684475) and doxorubicin (B1662922). nih.gov
Below is a data table summarizing the cytotoxic activity of selected glycyrrhetinic acid derivatives against various cancer cell lines, illustrating the enhancement of pharmacological activity through chemical modification.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 37 | Epidermoid Cancer (KB-3-1) | 0.3 | tandfonline.com |
| Epidermoid Cancer (KB-8-5) | 1.2 | tandfonline.com | |
| Cervical Cancer (HeLa) | 1.3 | tandfonline.com | |
| Neuroblastoma (SK-N-MC) | 0.8 | tandfonline.com | |
| Compound 94 | Breast Cancer (MCF-7) | 1.8 | tandfonline.com |
| Breast Cancer (MDA-MB-231) | 1.3 | tandfonline.com | |
| Compound 97 | Breast Cancer (MDA-MB-231) | 1.8 | tandfonline.com |
| Compound 102 | Breast Cancer (MDA-MB-231) | 1.5 | tandfonline.com |
| 18α-monoglucuronide (5) | Liver Cancer (HepG2) | 6.67 | nih.gov |
| Cervical Cancer (HeLa) | 7.43 | nih.gov | |
| Lung Cancer (A549) | 15.76 | nih.gov |
Research on Reduced Toxicity Profiles of Derivatives
A primary goal in developing derivatives of natural products is to mitigate the inherent toxicities and side effects associated with the parent compound. For glycyrrhizic acid, chronic use can lead to hypermineralocorticoidism, characterized by sodium retention, potassium loss, edema, and increased blood pressure. nih.gov This is due to the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase by its active metabolite, glycyrrhetinic acid. nih.gov
Derivative development, therefore, aims to create analogues with a better therapeutic index—maximizing pharmacological effect while minimizing toxicity. Research in this area focuses on modifying the structure to reduce affinity for the enzymes responsible for side effects, while retaining or enhancing the desired therapeutic activity. vkm.no
Key strategies for reducing toxicity include:
Improving Bioavailability and Solubility: Glycyrrhetinic acid itself has poor water solubility and limited bioavailability, which can hinder its clinical application. rsc.orgrsc.org Creating derivatives, such as solid dispersions with polymers like Soluplus®, has been shown to enhance solubility and bioavailability, which can potentially lead to lower required therapeutic doses and a better safety profile. rsc.org
Targeted Structural Modifications: By understanding the SAR, chemists can design derivatives where the parts of the molecule responsible for toxicity are altered or removed, while the pharmacophore responsible for the desired activity is maintained or enhanced. The goal is to develop compounds with greater specificity for their therapeutic targets and less interaction with off-target molecules that cause adverse effects. vkm.no
Synergistic Conjugates: Another approach involves conjugating glycyrrhetinic acid with other molecules to synergistically enhance efficacy, which could allow for lower, less toxic doses of both agents. tandfonline.com
Analytical and Computational Methodologies in Diammonium Glycyrrhizinate Research
Advanced Chromatographic Techniques for Composition and Configuration Analysis
Chromatographic methods are indispensable for the separation and purification of diammonium glycyrrhizinate from its natural source, licorice root, and for the analysis of its isomeric purity. The spatial arrangement of atoms in its structure can lead to different stereoisomers, which may exhibit distinct pharmacological and toxicological profiles.
High-Performance Liquid Chromatography (HPLC) for 18α/18β Configuration Separation
Glycyrrhizic acid, the core structure of this compound, exists as two primary stereoisomers: 18β-glycyrrhizic acid, which is the pharmacologically active form, and its inactive isomer, 18α-glycyrrhizic acid. These isomers have the same molecular formula but differ in the spatial configuration at the C-18 position, leading to significant differences in their biological effects. google.com The effective separation of these two isomers is critical for ensuring the quality and efficacy of this compound products.
High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose. However, achieving a baseline separation of the 18α and 18β forms can be challenging due to their structural similarity. google.com Research has led to the development of specialized preparative chromatography methods. One such method utilizes a silica gel filler modified with polar groups and an organic solvent as the eluent. google.com This approach has proven effective in separating the isomers, allowing for the production of glycyrrhizic acid with high purity (over 90%), while specifically reducing the content of the 18α-glycyrrhizic acid isomer to less than 5%. google.com
Spectroscopic and Imaging Techniques for Characterization
Spectroscopic and imaging techniques are vital for characterizing the physicochemical properties of this compound, particularly when formulated into advanced delivery systems like phytosomes or nanoparticles. These methods provide insights into the molecular structure, solid-state form, and morphology of the compound.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule and to study its interaction with other molecules in a formulation. The FTIR spectrum, typically recorded in the region of 400–4000 cm⁻¹, reveals characteristic absorption bands corresponding to specific molecular vibrations. nih.gov This technique is instrumental in confirming the identity of the compound and can be used to characterize formulations, such as this compound-based micelles or phytosomes, by observing shifts or changes in the spectral peaks that indicate molecular interactions. nih.govnih.gov
X-ray Powder Diffraction (P-XRD)
X-ray Powder Diffraction (P-XRD) is a powerful technique for analyzing the solid-state structure of materials. It is used to determine whether a substance is crystalline or amorphous. americanpharmaceuticalreview.com Crystalline materials produce a unique diffraction pattern of sharp peaks, often referred to as a "fingerprint," while amorphous materials show a broad halo. americanpharmaceuticalreview.com In the context of this compound, P-XRD is employed to characterize its physical form, which can influence properties like solubility and stability. For example, it has been used to analyze this compound phytosomes, providing crucial information about the physical state of the compound within the formulation. nih.gov
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is an imaging technique that provides high-resolution images of the morphology and size of materials at the nanoscale. researchgate.netmdpi.com TEM is particularly valuable for characterizing nanoparticle-based formulations of this compound. Studies have utilized TEM to visualize and measure the size of this compound phytosomes, which were found to be in the 20-30 nm range, and chitosan nanoparticles loaded with the compound, with sizes ranging from 300-600 nm. nih.govnih.gov This information is critical for understanding how these delivery systems might interact with biological systems.
Sophisticated In Vitro Biological Assays
A variety of sophisticated in vitro biological assays are employed to investigate the mechanisms of action and therapeutic potential of this compound. These assays provide a controlled environment to study its effects on cells and specific biological pathways.
One area of research involves its use as an adjuvant in vaccines. To evaluate this, bone marrow-derived dendritic cells (BMDCs) are used as a primary in vitro model. nih.gov The viability of these cells when exposed to this compound is measured using assays like the CCK-8 assay, and their activation and maturation are assessed to determine the compound's adjuvant activity. nih.gov
The antiviral properties of this compound have also been extensively studied in vitro, particularly against human coronaviruses. nih.gov A suite of assays is used to pinpoint its antiviral mechanism:
Cell Viability Assays: To determine non-toxic concentrations for use in antiviral experiments. nih.govtargetmol.com
qRT-PCR: To quantify the reduction in viral RNA levels in infected cells treated with the compound. nih.govtargetmol.com
Time-of-Addition Studies: To identify which stage of the viral replication cycle is inhibited. nih.govtargetmol.com
Binding Assays: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Capillary Electrophoresis (CE), and Surface Plasmon Resonance (SPR) are used to demonstrate that this compound binds to the receptor-binding domain (RBD) of the viral spike protein, thereby blocking its interaction with the human ACE2 receptor and preventing viral entry into cells. nih.govtargetmol.com
Another application investigated in vitro is its effect on hair growth. Studies have used isolated human hair follicles cultured with varying concentrations of this compound. bvsalud.org The growth and length of the follicles are monitored over time. Furthermore, immunofluorescence assays are performed to detect the proliferation of hair matrix cells (using the Ki67 marker) and to analyze the expression of key proteins in the Wnt/β-catenin signaling pathway, such as β-catenin and Lef1, to understand the molecular mechanism behind its growth-promoting effects. bvsalud.org
Table 1: Summary of Analytical Techniques and Their Applications in this compound Research
| Technique | Primary Application | Key Findings / Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Isomer Separation | Separates 18β (active) from 18α (inactive) isomers, ensuring purity. google.com |
| Fourier Transform Infrared Spectroscopy (FTIR) | Structural Characterization | Identifies functional groups and confirms molecular structure and interactions in formulations. nih.govnih.gov |
| X-ray Powder Diffraction (P-XRD) | Solid-State Analysis | Distinguishes between crystalline and amorphous forms of the compound. nih.govamericanpharmaceuticalreview.com |
| Transmission Electron Microscopy (TEM) | Morphological Analysis | Visualizes and measures the size and shape of nanoparticle formulations (e.g., 20-600 nm). nih.govnih.gov |
Table 2: Overview of In Vitro Biological Assays for this compound
| Assay Type | Biological System/Model | Purpose | Key Molecules/Markers Measured |
|---|---|---|---|
| Adjuvant Activity Assay | Bone Marrow-Derived Dendritic Cells (BMDCs) | To evaluate immune-stimulating properties for vaccine development. nih.gov | Cell Viability (CCK-8), DC maturation markers |
| Antiviral Assays | Virus-infected cell lines (e.g., Vero E6) | To determine antiviral efficacy and mechanism against coronaviruses. nih.govtargetmol.com | Viral RNA (qRT-PCR), Spike-RBD, ACE2 |
| Hair Growth Assay | Isolated Human Hair Follicles | To assess the effect on hair follicle growth and proliferation. bvsalud.org | Hair Follicle Length, Ki67, β-catenin, Lef1 |
Bioinformatics and In Silico Approaches
Network pharmacology is a powerful in silico approach that moves beyond the single-target paradigm to analyze the complex interactions between drug components and multiple biological targets within a network. kyushu-u.ac.jpnih.gov This methodology has been applied to this compound to uncover its molecular mechanisms, particularly in the context of treating liver injury.
In one such study, network pharmacology identified 90 genes that were common targets for both DG and liver injury. Further analysis pinpointed eleven core genes central to DG's therapeutic effect. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses highlighted that these targets are significantly involved in regulating key biological processes such as cell proliferation, inflammatory responses, and apoptosis. The analysis revealed that pathways like the T cell receptor signaling pathway and the Toll-like receptor signaling pathway are crucial to the action of DG.
| Category | Identified Targets/Pathways | Reference |
|---|---|---|
| Shared Genes (DG & Liver Injury) | 90 | |
| Core Target Genes | ALB, TP53, TNF, CASP3, PTGS2, JUN, TLR4, IL10, STAT3, NOS3, FOS | |
| Key Biological Processes | Regulation of cell proliferation, inflammatory response, regulation of apoptotic process | |
| Key Signaling Pathways | T cell receptor signaling pathway, Toll-like receptor signaling pathway |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method provides insights into binding affinity and the nature of the interactions at the molecular level. Molecular docking has been extensively used to explore the interactions of this compound and its aglycone, glycyrrhetinic acid, with various protein targets.
Notable findings from molecular docking studies include:
Antiviral Activity : Docking simulations showed that DG can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, interacting with key amino acid residues primarily through hydrogen bonding and hydrophobic interactions to potentially block viral entry. nih.gov
Anti-inflammatory Effects : Glycyrrhizin (B1671929) demonstrated a favorable binding affinity for the active site of the COX-2 enzyme, an important mediator of inflammation, with a docking score of -7.7 kcal/mol. It was shown to interact with residues such as Tyr385 and Tyr348.
Enzyme Inhibition : Docking analysis of glycyrrhizin with the 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) protein revealed specific polar and hydrophobic interactions with amino acid residues from different subunits of the enzyme.
Hepatoprotection : In studies related to liver injury, molecular docking was used to validate the interactions between DG and core target genes identified through network pharmacology, such as TNF, CASP3, and PTGS2.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time, complementing the static picture offered by molecular docking. This computational method has been employed to elucidate the interaction mechanisms of this compound at an atomic level.
Key applications of MD simulations in DG research include:
Membrane Interaction : MD simulations have been used to investigate the interaction of glycyrrhizic acid (GA) with lipid bilayers. These studies revealed that GA can penetrate the lipid membrane, change the mobility of lipids, and potentially lead to pore formation, which may help explain how it enhances the permeability of other drugs through cell membranes.
Micelle Formation : To understand the formation of micelles involving DG and baicalin (B1667713) (BAI), MD simulations were performed. The simulations identified two primary binding modes between DG molecules (a trans-form and a cis-form) and showed that the aglycone of BAI can interact with either the aglycone or the sugar moieties of DG.
Refining Docking Results : MD simulations have also been used to refine the 3D models of DG complexed with viral proteins, such as the RBD of the SARS-CoV-2 spike protein, providing a more stable and realistic representation of the binding interaction. nih.gov
In Silico ADMET Analysis for Derivative Screening
In the contemporary drug discovery and development landscape, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has emerged as an indispensable tool for the early-stage evaluation of drug candidates. This computational approach allows for the prediction of the pharmacokinetic and toxicological properties of compounds, thereby facilitating the efficient screening of derivatives and reducing the reliance on costly and time-consuming experimental studies. In the context of this compound, a salt of glycyrrhizic acid, in silico ADMET analysis plays a crucial role in the rational design and selection of novel derivatives with improved therapeutic profiles.
The primary objective of conducting ADMET analysis on derivatives of this compound is to identify candidates with favorable drug-like properties. These properties are critical for a compound's ultimate success as a therapeutic agent. For instance, a derivative with poor absorption or high toxicity is unlikely to advance to clinical trials, regardless of its efficacy. By predicting these characteristics computationally, researchers can prioritize the synthesis and further investigation of the most promising derivatives.
Several computational studies have investigated the ADMET properties of glycyrrhizic acid and its aglycone, glycyrrhetinic acid, which form the core structure of this compound. These studies provide valuable insights into the likely pharmacokinetic behavior of its derivatives. Web-based servers and specialized software are commonly employed to calculate a range of ADMET parameters.
Research has demonstrated that active compounds from Glycyrrhiza glabra, including glycyrrhizic acid, exhibit good solubility, absorption, and permeation characteristics in in silico models. nih.govnih.gov Furthermore, these analyses have indicated that glycyrrhizic acid is non-toxic and non-carcinogenic, making it a promising scaffold for derivative design. nih.govnih.gov The admetSAR server, a popular tool for ADMET prediction, has been utilized to show that glycyrrhizic acid has a high human intestinal absorption score, suggesting good oral bioavailability. nih.gov
More detailed in silico investigations into glycyrrhetinic acid have further substantiated its favorable ADMET profile. researchgate.net These computational analyses have confirmed its potential as a therapeutic molecule, encouraging the exploration of its derivatives. researchgate.net The data generated from these in silico tools are instrumental in guiding the structural modifications of the parent molecule to enhance specific pharmacokinetic properties or mitigate potential liabilities.
Below are data tables summarizing the predicted ADMET properties for glycyrrhizic acid and glycyrrhetinic acid, which serve as a baseline for the screening of this compound derivatives.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Property | Glycyrrhizic Acid | Glycyrrhetinic Acid | Reference Compound (Silibinin) |
| Molecular Weight | Not Specified | 470.6825 | 482.4345 |
| LogP | Not Specified | -5.36 | 2.3627 |
| LogS | Not Specified | -5.78 | -3.41 |
| H-bond Acceptors | Not Specified | 4 | 10 |
| H-bond Donors | Not Specified | 2 | 5 |
| Rotatable Bonds | Not Specified | 1 | 4 |
| Drug-Likeness Score | Not Specified | -2.36 | 1.64 |
| Drug Score | Not Specified | 0.2 | 0.64 |
| Data sourced from Malik et al., 2017. researchgate.net |
Table 2: Predicted Pharmacokinetic Properties (ADME)
| Parameter | Prediction for Glycyrrhizic Acid | Prediction for Glycyrrhetinic Acid |
| Human Intestinal Absorption | High | Favorable |
| Blood-Brain Barrier Permeability | Not Specified | Favorable |
| P-glycoprotein Substrate | Not Specified | Favorable |
| CYP450 2C9 Inhibitor | Not Specified | Favorable |
| CYP450 2D6 Inhibitor | Not Specified | Favorable |
| CYP450 3A4 Inhibitor | Not Specified | Favorable |
| Data compiled from multiple sources. nih.govresearchgate.net |
Table 3: Predicted Toxicological Properties
| Toxicity Endpoint | Prediction for Glycyrrhizic Acid | Prediction for Glycyrrhetinic Acid |
| AMES Toxicity | Non-mutagenic | Favorable |
| Carcinogenicity | Non-carcinogenic | Favorable |
| Acute Oral Toxicity | Not Specified | Favorable |
| Skin Sensitization | Not Specified | Favorable |
| Data compiled from multiple sources. nih.govresearchgate.net |
The process of in silico ADMET analysis for derivative screening typically involves several steps. Initially, a library of virtual derivatives of this compound is created by modifying the parent structure at various positions. These modifications can include esterification, amidation, or the introduction of different functional groups. Subsequently, the ADMET properties of each derivative are calculated using computational models. The results are then analyzed to identify derivatives that possess a desirable balance of properties, such as high intestinal absorption, good metabolic stability, and low toxicity. This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.
Future Directions and Emerging Research Avenues for Diammonium Glycyrrhizinate
Exploration of Novel Molecular Targets and Signaling Pathways
The therapeutic effects of diammonium glycyrrhizinate are known to be mediated through various pathways. A primary mechanism involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which increases local cortisol concentrations and enhances its anti-inflammatory effects. patsnap.com Additionally, DG interferes with key inflammatory signaling pathways, notably by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is crucial for the expression of pro-inflammatory cytokines. patsnap.compatsnap.comnih.gov
Future research is expanding beyond these known targets to explore new molecular interactions. Studies have indicated that DG can modulate a range of other signaling pathways, which could open up new therapeutic applications.
Key Signaling Pathways and Molecular Targets Under Investigation:
| Signaling Pathway | Key Molecular Targets | Associated Potential Therapeutic Effect | References |
| MAPK Pathway | ERK, p38, JNK | Attenuation of neuroinflammation in Alzheimer's disease models. nih.govscispace.com | nih.govscispace.com |
| Akt/caspase-3 Pathway | Akt, caspase-3 | Inhibition of apoptosis and neuroprotection in cerebral ischemia-reperfusion injury. nih.gov | nih.gov |
| mTOR/HIF-1 Pathway | mTOR, HIF-1α, VEGF | Promotion of angiogenesis, potentially for treating ischemic diseases. biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |
| Gut Microbiota-FXR Signaling | Farnesoid X-activated receptor (FXR) | Amelioration of obesity and regulation of glucose and lipid metabolism. nih.gov | nih.gov |
| Immune Modulation | IL-6, IL-10 | Protection against T-cell-mediated fulminant hepatitis. nih.gov | nih.gov |
| Antiviral Mechanisms | Spike Protein (Coronaviruses) | Interruption of viral entry into host cells. nih.govmdpi.com | nih.govmdpi.com |
Research has demonstrated that DG can suppress Aβ1–42-induced neuroinflammation by inhibiting the activation of MAPK and NF-κB signaling pathways in both in vitro and in vivo models of Alzheimer's disease. nih.govscispace.com In models of cerebral ischemia-reperfusion injury, DG has shown a protective effect by activating the Akt signaling pathway, which in turn inhibits caspase-3 and reduces neuronal apoptosis. nih.gov Furthermore, studies using zebrafish have revealed that DG can promote angiogenesis by activating the mTOR/HIF-1 signaling pathway, suggesting its potential use in ischemic diseases. biorxiv.orgbiorxiv.org
Innovation in Targeted Drug Delivery Technologies
A significant avenue of future research involves the development of innovative drug delivery systems to enhance the therapeutic efficacy of this compound. These technologies aim to improve its stability, bioavailability, and ability to reach specific target tissues, thereby maximizing its therapeutic effects while minimizing potential off-target interactions. stanford.edu
Several novel delivery systems for DG are currently under investigation:
Polyion Complex (PIC) Micelles: These nanosized carriers have been designed for liver-targeted delivery of DG. nih.gov Lactose-modified PIC micelles, in particular, have shown an enhanced ability to deliver DG to the liver compared to conventional formulations. nih.gov
Phytosomes: DG has been formulated into phytosomes (DG-P), which are drug-phospholipid complexes. nih.gov This approach aims to enhance nasal absorption and induce a stronger immune response, making it a potential candidate for a nasal vaccine adjuvant. nih.gov
Nanoparticles for Co-delivery: Liver-targeted nanoparticles have been developed for the co-delivery of chemotherapeutic agents like doxorubicin (B1662922) and genetic material like Bcl-2 siRNA, using glycyrrhetinic acid (a metabolite of DG) for targeting. frontiersin.org This strategy suggests that DG or its derivatives could be incorporated into combination therapies for cancer by targeting the delivery of multiple agents simultaneously. frontiersin.org
Micelles for Synergistic Formulations: DG itself can act as a biosurfactant to form micelles that can encapsulate other drugs. nih.gov For instance, micelles formed with DG and baicalin (B1667713) (BAI-DG Ms) have demonstrated a better protective effect against acute liver injury than the direct combined use of the two drugs, largely by improving the solubility and gastrointestinal absorption of baicalin. nih.gov
These advanced delivery systems hold the promise of improving the therapeutic index of this compound for a variety of conditions, from liver disease to viral infections and beyond.
Application of Precision Medicine Concepts based on Genetic and Pathway Responses
The application of precision medicine concepts to this compound therapy is an emerging area of research. This approach involves tailoring treatment to individual patients based on their specific genetic makeup, biomarker profiles, and the distinct molecular pathways driving their disease. While still in its early stages for natural compounds like DG, the principle is to move beyond a "one-size-fits-all" approach.
Future research in this area will focus on:
Identifying Predictive Biomarkers: Research is needed to identify biomarkers that can predict a patient's response to DG. This could involve analyzing genetic variations in key drug-metabolizing enzymes or molecular targets.
Differentiating Structurally Similar Compounds: DG is one of several glycyrrhizinate preparations used clinically, including monoammonium glycyrrhizinate and magnesium isoglycyrrhizinate. nih.gov Although structurally similar, they may have distinct mechanisms and therapeutic effects. Cellular metabolomics and other multi-omics approaches are being used to differentiate their liver-protective potencies and underlying mechanisms, which is critical for advancing precision medicine strategies in hepatology. nih.gov
Pathway-Specific Applications: Understanding how DG modulates specific pathways in different disease contexts will allow for more targeted therapeutic applications. For example, its ability to modulate the balance of hepatic NKT and T cells suggests a potential role in autoimmune-related liver diseases, which could be guided by patient-specific immune profiling. nih.gov
By integrating multi-omics data with clinical outcomes, researchers aim to develop a framework for selecting the right glycyrrhizinate preparation for the right patient, thereby optimizing therapeutic efficacy.
Investigation of Synergistic Effects with Other Bioactive Compounds and Therapies
A highly promising area of future research is the investigation of this compound in combination with other bioactive compounds and conventional therapies. Synergistic interactions can lead to enhanced therapeutic efficacy, allow for reduced dosages of one or both agents, and potentially overcome drug resistance.
Several studies have already demonstrated the synergistic potential of DG:
| Combination Agent | Therapeutic Area | Observed Synergistic Effect | References |
| Baicalin | Hepatoprotection | Improved protective effect against acute liver injury due to enhanced solubility and absorption of baicalin when formulated in DG micelles. nih.gov | nih.gov |
| Oxymatrine | Toxicology | DG significantly attenuated the toxicity and adverse effects of oxymatrine, another compound from traditional Chinese medicine. nih.gov | nih.gov |
| Vitamin C | COVID-19 | A retrospective study suggested that the combination might prevent the deterioration of COVID-19 patients by reducing the incidence of complications like ARDS. researchgate.net | researchgate.net |
| Antiviral Drugs (GC-376, Remdesivir, Ribavirin, Azithromycin) | Antiviral (Coronavirus) | The combination of DG with these inhibitors, which have distinct modes of action, produced synergistic antiviral effects against human coronaviruses in vitro. nih.gov | nih.gov |
The mechanisms underlying these synergies are varied. In some cases, DG acts as a pharmaceutical excipient, improving the biopharmaceutical properties of the co-administered drug. nih.gov In others, the compounds may target different but complementary pathways involved in the disease process, such as the combination of DG's entry-inhibiting antiviral action with the replication-inhibiting action of other antivirals. nih.gov Future research will focus on systematically screening for new synergistic combinations and elucidating the molecular basis of these interactions to develop more effective combination therapies for a range of diseases.
Q & A
Basic: What experimental models and biomarkers are used to evaluate the hepatoprotective effects of DG?
DG's hepatoprotective effects are commonly assessed using:
- Carbon tetrachloride (CCl₄)-induced acute hepatic injury in mice, where DG reduces oxidative stress and normalizes alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Metabolomic profiling via GC/LC-MS reveals DG's role in restoring lipid and amino acid metabolism .
- D-Galactosamine (D-GalN) and lipopolysaccharide (LPS)-induced acute liver failure in mice, with comet assays to quantify hepatocyte DNA damage and histopathological scoring .
- Drug-induced liver injury (DILI) models , validated through randomized controlled trials (RCTs) measuring ALT/AST normalization and meta-analyses synthesizing clinical efficacy data .
Advanced: How does DG modulate gut microbiota to ameliorate metabolic and inflammatory disorders?
DG alters gut microbiota composition, increasing Lactobacillus and Bifidobacterium populations, which enhance conjugated bile acid synthesis. This activates the farnesoid X receptor (FXR) signaling pathway, reducing hepatic lipid accumulation and restoring intestinal barrier integrity. Methodologies include:
- 16S rRNA sequencing for microbiota analysis.
- Targeted metabolomics to quantify bile acids and short-chain fatty acids.
- Immunohistochemistry for tight junction proteins (e.g., occludin, ZO-1) .
Basic: What methodologies ensure the stability and quality of DG formulations?
- Factor experiments optimize particle size, peroxide value, and pH in phospholipid complex injections. Accelerated stability tests (e.g., high temperature, light exposure) validate physical and chemical stability over 10 days .
- Orthogonal design tests variables like activated charcoal dosage, pH adjustment, and microporous membrane pore size (0.22 µm) for injection preparation .
Advanced: What molecular pathways underlie DG's anti-neuroinflammatory effects?
DG attenuates Aβ1–42-induced neuroinflammation by:
- Inhibiting MAPK/NF-κB pathways : Western blotting confirms reduced phosphorylation of ERK, JNK, and p38 proteins.
- Downregulating pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and multiplex assays.
- Restoring synaptic plasticity markers (e.g., PSD-95) in rat hippocampal tissues .
Basic: How is DG's antiviral activity evaluated against porcine parvovirus (PPV)?
- Pre-treatment protocols : DG is co-cultured with PPV before infecting ST cells, reducing viral infectivity by 75%.
- Dose-response assays quantify viral load via qPCR and indirect immunofluorescence .
Advanced: How does DG improve cognitive dysfunction in chronic cerebral hypoperfusion?
- 2-Vessel occlusion (2VO) rat models simulate vascular dementia.
- Morris water maze tests assess spatial memory.
- Biochemical assays measure oxidative stress (MDA, SOD) and neuroinflammation (IL-1β, GFAP) in hippocampal tissues .
Basic: What analytical techniques validate DG in pharmaceutical quality control?
- Near-infrared (NIR) spectroscopy combined with OPUS software and partial least squares-discriminant analysis (PLS-DA) distinguishes DG batches from different manufacturers .
Advanced: What synergies exist between DG and other hepatoprotective agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
